2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide
Overview
Description
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an acetylphenyl group, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced via a Friedel-Crafts acylation reaction, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding ketones or carboxylic acids.
Reduction: Where the compound is reduced to form corresponding alcohols or amines.
Substitution: Where functional groups on the compound are replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Inhibiting Enzymes: Such as proteases or kinases, affecting cellular processes.
Modulating Signal Transduction Pathways: Influencing pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[(2-methoxyethyl)carbamoyl]acetamide
- **2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-chloro-2-methylphenyl)acetamide
Uniqueness
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to the presence of both acetylphenyl and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-17(27)19-4-8-21(9-5-19)26-14-12-25(13-15-26)16-22(28)24-11-10-18-2-6-20(23)7-3-18/h2-9H,10-16H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQIWKIPRSLASG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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